Product packaging for [4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium(Cat. No.:CAS No. 1193447-34-5)

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

Cat. No.: B606807
CAS No.: 1193447-34-5
M. Wt: 410.3 g/mol
InChI Key: PVXQJYXODFZTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Amyloid-β Aggregation in Neurodegenerative Disease Pathogenesis

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is considered a key event in the disease pathway, often referred to as the amyloid hypothesis oaepublish.combmglabtech.com. Aβ peptides, typically 39-42 amino acids long, are generated from the proteolytic cleavage of the amyloid precursor protein nih.gov. These peptides can misfold and assemble into various aggregated forms, including oligomers, protofibrils, and insoluble fibrils that deposit as amyloid plaques in the brain oaepublish.comnih.gov. While early research focused primarily on the large, insoluble amyloid plaques, accumulating evidence suggests that smaller, soluble Aβ oligomers may be the most neurotoxic species, contributing significantly to neuronal dysfunction and death nih.govpnas.orgfrontiersin.org. The presence of Aβ aggregates is observed years before the onset of clinical symptoms, highlighting their potential as early diagnostic biomarkers frontiersin.orgmdpi.com.

Role of Molecular Imaging in Investigating Pathological Protein Aggregates

Molecular imaging plays a critical role in the study of neurodegenerative diseases by providing non-invasive methods to visualize and quantify pathological processes in living subjects rsc.org. Techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and optical imaging have been employed to detect protein aggregates like Aβ plaques mdpi.com. Optical imaging, particularly using fluorescent probes, offers advantages such as high sensitivity, good resolution, and relatively lower cost compared to PET or SPECT, making it a valuable tool for research, especially in animal models rsc.orgsci-hub.se. Fluorescence imaging allows for real-time detection and can provide detailed spatial information about the distribution of aggregates sci-hub.se.

Evolution of Fluorescent Probes for Amyloid-β Detection

The development of fluorescent probes capable of binding specifically to Aβ aggregates has been instrumental in advancing amyloid imaging. Early probes like Thioflavin T (ThT) and Congo Red were used for in vitro staining of amyloid fibrils sci-hub.se. These dyes exhibit increased fluorescence upon binding to the characteristic β-sheet structure of amyloid fibrils due to the restriction of their molecular motion sci-hub.se.

The need for probes capable of imaging Aβ deposits in vivo, particularly in the brain, spurred the development of new generations of fluorescent probes. Ideal probes for in vivo brain imaging should possess several key properties, including the ability to cross the blood-brain barrier (BBB), high affinity and specificity for Aβ aggregates over monomeric forms and other proteins, favorable photophysical properties (such as emission in the near-infrared (NIR) spectrum for better tissue penetration and lower autofluorescence), and low toxicity mdpi.comrsc.orgsci-hub.se.

CRANAD-2 represents an advancement in the field of fluorescent probes for amyloid-β detection. It is a curcumin-derived near-infrared (NIR) fluorescent probe designed for the in vivo detection of amyloid-beta deposits nih.govmedchemexpress.comcaymanchem.comabcam.combio-techne.commedkoo.comacs.org. CRANAD-2 is noted for its ability to penetrate the blood-brain barrier and its high affinity for Aβ aggregates medchemexpress.comabcam.comselleckchem.comrndsystems.com.

Upon interaction with Aβ aggregates, CRANAD-2 undergoes significant changes in its fluorescence properties, demonstrating a "turn-on" characteristic nih.govcaymanchem.comacs.org. This includes a substantial increase in fluorescence intensity (up to 70-fold), a blue shift in emission wavelength (from 805 nm to 715 nm), and a considerable increase in quantum yield nih.govcaymanchem.comabcam.commedkoo.comacs.org. These changes are indicative of the probe binding to the aggregated Aβ structure nih.gov.

Research findings have detailed the binding affinity and specificity of CRANAD-2. In vitro binding assays have shown that CRANAD-2 binds to Aβ1-42 fibrils with high affinity, demonstrating a dissociation constant (Kd) of approximately 38 nM nih.govmedchemexpress.comabcam.comselleckchem.comrndsystems.comnih.gov. This affinity is higher than some earlier probes like Thioflavin T and AOI 987 nih.gov. Studies have also shown that CRANAD-2 can distinguish between monomeric and fibrillar forms of Aβ and exhibits specific binding to Aβ fibrils compared to other proteins like alpha-synuclein (B15492655) and insulin (B600854), although minor binding to albumin has been observed, which is common for many Aβ probes nih.gov.

In vivo studies using transgenic mouse models of AD have demonstrated the capability of CRANAD-2 to detect Aβ plaques nih.govmedkoo.comacs.orgrndsystems.comtocris.com. After intravenous injection, CRANAD-2 has been shown to cross the BBB and specifically label Aβ plaques in the brain pnas.orgnih.govabcam.comrndsystems.comtocris.com. For instance, studies in 19-month-old Tg2576 mice showed significantly higher relative signal compared to control mice after injection of CRANAD-2 nih.govmedkoo.comacs.org. Histological correlation studies have further confirmed that CRANAD-2 specifically binds to Aβ plaques in brain tissue nih.govnih.gov.

The photophysical properties and binding characteristics of CRANAD-2 make it a valuable tool for fluorescence imaging of Aβ aggregates in research settings.

Here is a summary of some key properties and research findings for CRANAD-2:

PropertyValue/ObservationSource(s)
Molecular Weight410.26 Da / 410.3 Da abcam.comtocris.comscbt.com
Molecular FormulaC₂₃H₂₅BF₂N₂O₂ abcam.comtocris.comscbt.com
CAS Number1193447-34-5 caymanchem.comabcam.comrndsystems.comtocris.com
PubChem CID90488972 abcam.comtocris.comfishersci.com
Probe TypeNear-infrared (NIR) fluorescent probe medchemexpress.comabcam.commedkoo.comselleckchem.com
TargetAmyloid-beta (Aβ) aggregates/plaques medchemexpress.comcaymanchem.comselleckchem.comrndsystems.com
Binding Affinity (Kd)~38 nM (to Aβ aggregates) nih.govmedchemexpress.comabcam.comselleckchem.comrndsystems.comnih.gov
Fluorescence Intensity Change upon Binding~70-fold increase nih.govcaymanchem.comabcam.commedkoo.comacs.org
Emission Wavelength Shift upon BindingBlue shift from 805 nm to 715 nm (90 nm shift) nih.govcaymanchem.comabcam.commedkoo.comrndsystems.comtocris.com
Quantum Yield Change upon BindingLarge increase nih.govcaymanchem.commedkoo.comacs.org
Blood-Brain Barrier PermeabilityYes medchemexpress.comabcam.comselleckchem.comrndsystems.comtocris.com
SpecificityBinds Aβ fibrils over monomers and other proteins (minor albumin binding) nih.gov
In vivo detectionDetects plaques in transgenic AD mice nih.govabcam.commedkoo.comacs.orgrndsystems.comtocris.com

CRANAD-2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection of amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease (AD). Its structural design and synthesis are rooted in the natural product curcumin (B1669340), modified to achieve optimal photophysical properties for in vivo imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25BF2N2O2 B606807 [4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 1193447-34-5

Properties

CAS No.

1193447-34-5

Molecular Formula

C23H25BF2N2O2

Molecular Weight

410.3 g/mol

IUPAC Name

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3

InChI Key

PVXQJYXODFZTBR-UHFFFAOYSA-N

Isomeric SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F

Canonical SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRANAD-2;  CRANAD 2;  CRANAD2.

Origin of Product

United States

Synthesis and Structural Design of Cranad 2

Synthetic Methodologies for CRANAD-2

Data Table: Photophysical Properties of Curcumin (B1669340) and CRANAD-2

CompoundExcitation Maximum (λex)Emission Maximum (λem)SolventFluorescence Increase upon Binding to Aβ Aggregates
Curcumin510 nm google.com560 nm google.comnih.govMethanol google.comnih.gov-
CRANAD-1540 nm google.com640 nm google.comnih.govMethanol google.comnih.gov-
CRANAD-2640 nm tocris.comrndsystems.com805 nm (unbound) tocris.comrndsystems.com, 715 nm (bound) tocris.comrndsystems.comacs.orgPBS tocris.comrndsystems.com~70-fold nih.govnih.govnih.govacs.org

Detailed Research Findings:

CRANAD-2 has demonstrated significant research findings related to its interaction with Aβ aggregates. Upon binding to Aβ aggregates, CRANAD-2 exhibits a remarkable approximately 70-fold increase in fluorescence intensity. nih.govnih.govnih.govacs.org This "turn-on" characteristic is highly beneficial for imaging applications as it provides a strong signal upon target binding while minimizing background fluorescence from unbound probe. nih.gov Furthermore, binding to Aβ aggregates induces a significant blue shift in the emission wavelength of CRANAD-2, from 805 nm when unbound in PBS to 715 nm when bound. tocris.comrndsystems.comacs.org This spectral shift, along with a large increase in quantum yield upon binding, further contributes to its effectiveness as a fluorescent probe for Aβ aggregates. google.comnih.govacs.org CRANAD-2 has shown high affinity for synthetic Aβ aggregates with a dissociation constant (Kd) of approximately 38 nM. mdpi.comtocris.comrndsystems.comacs.orgresearchgate.net In vitro studies have confirmed its ability to selectively stain Aβ plaques in brain tissue sections from transgenic mouse models of AD. researchgate.netnih.govnih.govrsc.org The probe has also demonstrated the ability to penetrate the blood-brain barrier, a crucial property for in vivo brain imaging. mdpi.comtocris.comrndsystems.com

Molecular and Photophysical Mechanisms of Cranad 2 Interaction with Amyloid β Aggregates

Binding Affinity and Selectivity Towards Amyloid-β Species

CRANAD-2 demonstrates a high affinity for aggregated forms of amyloid-beta, particularly fibrils, and exhibits selectivity against monomeric Aβ and other biological macromolecules.

Quantitative Characterization of Binding Constants (Kd)

Quantitative studies have characterized the binding affinity of CRANAD-2 to Aβ aggregates. The dissociation constant (Kd) for CRANAD-2 binding to Aβ aggregates has been reported to be approximately 38 nM nih.govtocris.comrndsystems.comselleckchem.comcaymanchem.com. This value indicates a high affinity binding, comparable to or higher than some other commonly used amyloid-beta detection agents like Thioflavin T (Kd = 580 nM) nih.gov.

CompoundTargetKd (nM)
CRANAD-2Aβ aggregates38 nih.govtocris.comrndsystems.comselleckchem.comcaymanchem.com
Thioflavin TAβ aggregation580 nih.gov
AOI 987Aβ aggregates220 ± 130 nih.gov
NIAD-4Aβ aggregates10.0 nih.gov
PiBAβ deposits4.7 nih.gov

Specificity Profile for Fibrillar Amyloid-β versus Monomeric Species

CRANAD-2 shows a distinct preference for fibrillar forms of amyloid-beta over monomeric species. Studies have shown a significantly higher fluorescence signal from CRANAD-2 in the presence of Aβ1-42 fibrils compared to Aβ1-42 monomers nih.gov. This indicates that CRANAD-2 is capable of distinguishing between different conformational states of Aβ, binding preferentially to the aggregated, fibrillar structures which are rich in β-sheet content nih.govrsc.org. Research suggests that CRANAD-2 is not able to detect soluble Aβ species effectively pnas.orgnih.gov.

Discrimination Against Other Biological Macromolecules (e.g., Serum Albumin)

An important aspect of CRANAD-2's selectivity is its weak interaction with other biological macromolecules, such as serum albumin. Studies have demonstrated that CRANAD-2 exhibits little to no significant binding to bovine serum albumin (BSA), a major component of serum nih.govnih.govrsc.orggoogle.comacs.orgbiorbyt.com. This low affinity for off-target proteins like albumin is advantageous for imaging applications, as it helps to minimize non-specific binding and improve the clarity and specificity of the signal from Aβ aggregates nih.govnih.govrsc.orggoogle.comacs.orgbiorbyt.com. Minor binding to albumin has been noted, which is common for many Aβ probes nih.gov. CRANAD-2 also shows specific binding to Aβ fibrils when compared to other proteins like α-synuclein and insulin (B600854) nih.gov.

Photophysical Response Upon Amyloid-β Binding

The binding of CRANAD-2 to amyloid-beta aggregates triggers significant changes in its photophysical properties, particularly in fluorescence intensity and emission wavelength.

Mechanism of Fluorescence Intensity Augmentation

Upon binding to Aβ aggregates, CRANAD-2 exhibits a substantial increase in fluorescence intensity, often described as a "turn-on" phenomenon nih.govcaymanchem.comgoogle.comacs.orgbiorbyt.com. This enhancement can be as high as 70-fold in the presence of Aβ aggregates compared to its fluorescence in buffer alone nih.govcaymanchem.comgoogle.comacs.orgbiorbyt.com. This significant fluorescence augmentation is a critical property for its use as a probe, as it allows for the clear detection and visualization of Aβ deposits. The mechanism is likely related to the probe's interaction with the hydrophobic environment within the Aβ aggregates, which restricts intramolecular rotations and non-radiative decay pathways that quench fluorescence in a free state nih.govgoogle.com. This is further supported by a large increase in quantum yield upon binding to aggregates nih.govgoogle.comacs.orgbiorbyt.com.

Characteristics of Emission Wavelength Shift (e.g., Blue-Shift Phenomenon)

Binding of CRANAD-2 to Aβ aggregates also results in a noticeable shift in its fluorescence emission wavelength. A characteristic observation is a blue-shift in the emission spectrum nih.govtocris.comrndsystems.comcaymanchem.comgoogle.comacs.orgbiorbyt.com. For instance, the emission maximum of CRANAD-2 shifts from approximately 805 nm in buffer to around 715 nm upon binding to Aβ aggregates, representing a blue-shift of about 90 nm nih.govtocris.comrndsystems.comcaymanchem.comgoogle.comacs.orgbiorbyt.com. This blue-shift, along with the fluorescence intensity increase, further indicates the probe's interaction with a less polar, more hydrophobic environment within the Aβ aggregates compared to the aqueous buffer nih.govgoogle.com. While some reports mention a blue-shift, one source noted a slight red-shift by 75 nm upon binding to aggregated Aβ1-42 fibrils nih.gov. However, the predominant finding in multiple sources is a significant blue-shift.

Quantum Yield Enhancement upon Aggregation Interaction

A key characteristic of CRANAD-2 is the significant enhancement of its fluorescence quantum yield upon binding to Aβ aggregates google.comacs.orgpnas.org. In phosphate-buffered saline (PBS) buffer alone, CRANAD-2 exhibits a low quantum yield of 0.006 nih.gov. However, upon interaction with Aβ40 aggregates, the quantum yield dramatically increases to 0.40 nih.gov. This substantial increase, approximately 70-fold, indicates that the fluorescence of CRANAD-2 is effectively "turned on" in the presence of its target aggregates google.combiorbyt.comnih.gov. This "smart" probe property, where fluorescence intensity is highly sensitive to binding, is crucial for achieving high contrast imaging of Aβ deposits google.combiorbyt.com.

Analysis of Fluorescence Lifetime Changes

The interaction of CRANAD-2 with Aβ aggregates also induces significant changes in its fluorescence lifetime google.compnas.org. While the specific lifetime values in different environments were not consistently provided across the search results, it is explicitly stated that a significant lifetime change occurs upon binding to aggregates google.com. This alteration in fluorescence lifetime further contributes to the "smart" probe characteristics of CRANAD-2, offering another parameter that can be utilized for detecting and differentiating bound probe from unbound probe google.com.

Proposed Molecular Models for CRANAD-2/Amyloid-β Interaction

The interaction between CRANAD-2 and Aβ aggregates is mediated by specific molecular mechanisms involving conformational adaptations and the accommodation of the probe within binding pockets on the aggregate structure.

Conformational Adaptations and Binding Pocket Accommodation

CRANAD-2, a curcumin (B1669340) derivative, is thought to interact with Aβ fibrils by accommodating itself within binding pockets or sites on the aggregate structure cenmed.commdpi.com. Curcumin derivatives, in general, are known to bind to Aβ fibrils mdpi.com. The structural features of CRANAD-2, including its difluoroborate ring and the presence of aryl rings connected by an unsaturated seven-carbon spacer, likely play a role in this interaction google.com. The binding leads to significant changes in the photophysical properties of CRANAD-2, such as the observed fluorescence enhancement and spectral shifts, suggesting a change in the probe's environment upon binding google.comtocris.com.

Stereo-hindrance Sensitivity at the Binding Site

While direct information specifically on the stereo-hindrance sensitivity of CRANAD-2's binding site on Aβ aggregates was not extensively detailed in the provided search results, related studies on curcumin analogues suggest that the structural arrangement and potential for tautomerization can influence their interaction and fluorescence properties theyuanlab.net. The incorporation of the difluoroborate ring in CRANAD-2 is a modification from curcumin that influences its properties, including potentially affecting its interaction with the binding site google.commdpi.com. The specific and high-affinity binding (Kd = 38 nM) implies a defined interaction site where the steric fit of the CRANAD-2 molecule is likely important biorbyt.comnih.govtocris.comcaymanchem.com.

Stability Profile in In Vitro Biological Media

CRANAD-2 exhibits considerable stability in in vitro biological media, which is an important factor for its application as a biological probe google.combiorbyt.comnih.gov. Studies have shown that CRANAD-2 maintains considerable stability when incubated in human serum nih.gov. Analysis using fluorescence and HPLC demonstrated approximately 70% recovery of the probe after incubation in serum for 2 hours at 37°C, indicating its relative stability in this complex biological matrix nih.gov. Furthermore, CRANAD-2 does not show significant binding to bovine serum albumin (BSA), a major serum protein, which contributes to its availability for binding to Aβ aggregates in biological fluids google.comnih.gov. CRANAD-2 has also been shown to hold good stability in PBS buffer thno.org.

Data Table: Photophysical Properties of CRANAD-2

EnvironmentExcitation Maximum (λex)Emission Maximum (λem)Stokes ShiftQuantum YieldFluorescence Intensity
PBS buffer (unbound)640 nm tocris.com805 nm tocris.com140 nm google.com0.006 nih.govLow nih.gov
With Aβ Aggregates-715 nm tocris.com70 nm google.com0.40 nih.gov~70-fold increase google.combiorbyt.comnih.gov

Data Table: Binding Affinity of CRANAD-2

TargetDissociation Constant (Kd)
Aβ aggregates38 nM biorbyt.comnih.govtocris.comcaymanchem.com

Structure Activity Relationships and Analog Development Based on Cranad 2

Design and Synthesis of Curcumin-Derived Analogues (e.g., CRANAD-1, -3, -17, -28, -30, -54, -58, -61, -65, -75, -102)

CRANAD-2 was developed through a two-step modification of curcumin (B1669340). The first step involved incorporating a difluoroboronate ring, leading to CRANAD-1, which showed a red shift in emission compared to curcumin nih.govgoogle.com. The second step involved replacing the phenolic hydroxyl groups with N,N'-dimethyl groups, resulting in CRANAD-2 with further red-shifted emission into the NIR range nih.govgoogle.com. This established a general strategy for designing curcumin-based NIR probes.

Subsequent research has focused on synthesizing numerous analogues by introducing various structural modifications to the CRANAD-2 scaffold to tune their properties. Examples include:

CRANAD-3: Designed to enhance interaction with Aβs by replacing phenyl rings with pyridyl groups to introduce potential hydrogen bonds nih.govpnas.org. It is capable of detecting both soluble and insoluble Aβ species nih.govpnas.org.

CRANAD-17: An imidazole-containing analogue designed to compete with histidine residues in Aβ for copper binding, showing potential for inhibiting copper-induced Aβ cross-linking nih.govnih.govresearchgate.net.

CRANAD-28: A BBB-permeable probe for two-photon imaging, labeling plaques and cerebral amyloid angiopathies (CAAs) cenmed.com.

CRANAD-58: An asymmetric analogue designed to match the hydrophobic and hydrophilic segments of Aβ peptides, capable of detecting both soluble and insoluble Aβs nih.govnih.govresearchgate.netresearchgate.netnih.gov. It displayed significant fluorescence property changes upon mixing with both soluble and insoluble Aβ species in vitro researchgate.netnih.gov.

CRANAD-61: Features an oxalate (B1200264) moiety designed to react with reactive oxygen species (ROS), resulting in a wavelength shift that can be used for detecting ROS around plaques nih.govmdpi.comacs.orgrsc.org.

CRANAD-102: Designed with a phenoxy-alkyl chain to tune stereo-hindrance for selective detection of soluble Aβ species rsc.org.

The synthesis of these analogues typically involves condensation reactions and the formation of the difluoroboron complex nih.govgoogle.comresearchgate.net.

Impact of Structural Modifications on Photophysical Properties

Structural modifications to the CRANAD-2 scaffold significantly influence the photophysical properties of the resulting analogues, including absorption and emission wavelengths, fluorescence intensity, quantum yield, and Stokes shift.

Effects of Aromatic Ring Substitutions (e.g., pyridyl, extended systems)

Replacing the terminal aromatic rings with different substituents or extending the π-conjugation system can alter the electronic structure and thus the photophysical properties. For instance, replacing phenyl rings with pyridyl groups in CRANAD-3 aimed to introduce hydrogen bonding capabilities and potentially influence electronic distribution nih.govpnas.org.

Extending the aromatic ring system, as explored with analogues like CRANAD-6 and CRANAD-23, can impact the ability of the probe to access binding sites within Aβ fibrils, which in turn affects the fluorescence response nih.govresearchgate.net. Bulky aromatic ring moieties in CRANAD-6 and CRANAD-23 prevented them from accessing the binding site that CRANAD-2 interacts with, resulting in no significant fluorescence changes upon incubation with Aβ aggregates nih.gov.

Influence of Central Core Structural Variations (e.g., oxalate moiety)

Modifications to the central heptadiene-3,5-dionato core, such as the incorporation of an oxalate moiety in CRANAD-61, can introduce responsiveness to specific chemical species like ROS nih.govmdpi.comacs.orgrsc.org. This functionalization allows for changes in fluorescence properties (e.g., wavelength shifts) upon reaction, enabling the detection of these species nih.govmdpi.comacs.orgrsc.org. The oxalate ester moiety in CRANAD-61 contributes to longer excitation and emission wavelengths, beneficial for NIRF imaging nih.gov. Computation data showed that CRANAD-61 had a smaller HOMO/LUMO gap than CRANAD-2, consistent with its red-shifted spectra nih.gov.

Optimization of Donor-Acceptor-Donor Architectures

CRANAD-2 and many of its analogues feature a donor-acceptor-donor (D-A-D) architecture, where the N,N'-dimethylamino groups act as electron donors and the difluoroboronate moiety acts as an electron acceptor, bridged by a conjugated system derived from curcumin nih.govrsc.orgresearchgate.netnih.gov. This architecture is known to contribute to the red-shifted fluorescence and the "turn-on" properties upon binding to a target in a less polar environment nih.govgoogle.comrsc.org.

Optimization of this D-A-D architecture through various substitutions and structural changes has been a key strategy in developing analogues with improved photophysical properties and performance. For example, modifications of a CRANAD-58 based D-A-D architecture led to the development of new probes with improved fluorescence quantum yield and red-shifted absorption and emission nih.govthno.orgthno.org.

Modulation of Binding Specificity and Affinity in Analogues

A critical aspect of developing Aβ imaging probes is achieving high binding affinity and specificity for different Aβ species. Structural modifications to the CRANAD-2 scaffold have been explored to modulate these binding characteristics.

Strategies for Differentiating Soluble from Insoluble Amyloid-β Species

While CRANAD-2 shows high affinity and specificity for insoluble Aβ aggregates tocris.comacs.orgnih.govgoogle.comabcam.comnih.gov, detecting soluble Aβ species, which are considered more neurotoxic and relevant in the early stages of AD, is also highly desirable nih.govpnas.org. Several analogues have been designed with the aim of differentiating between or detecting both soluble and insoluble Aβ forms.

CRANAD-3: Demonstrated the capability to detect both soluble and insoluble Aβ species nih.govpnas.org. It showed strong binding with Aβ40/42 monomers, dimers, and oligomers with Kds in the nanomolar range pnas.org.

CRANAD-58: Designed to interact with both hydrophobic and hydrophilic segments of Aβ peptides, it also showed significant fluorescence changes with both soluble and insoluble Aβ species in vitro nih.govresearchgate.netnih.gov.

CRANAD-102: Engineered by tuning the stereo-hindrance with a phenoxy-alkyl chain, this analogue showed a significantly higher affinity for soluble Aβ (Kd = 7.5 ± 10 nM) compared to insoluble Aβ (Kd = 505.9 ± 275.9 nM), demonstrating selectivity for soluble species rsc.org. This suggests that tuning the steric bulk of the probe can influence its ability to access different binding sites or conformations present in soluble versus insoluble Aβ aggregates rsc.org.

These examples highlight how targeted structural modifications based on the CRANAD-2 framework can lead to analogues with tailored binding properties, enabling the differentiation or detection of various Aβ aggregation states.

Structure-Guided Enhancement of Binding Affinity

The design of CRANAD-2 and its analogs has been guided by the need for high affinity binding to Aβ aggregates. CRANAD-2 demonstrates a high affinity for synthetic Aβ (1–40) aggregates, with a reported dissociation constant (Kd) of 38.0 nM akrivisbio.comfishersci.fiwikipedia.orgresearchgate.netcaymanchem.comugr.escaymanchem.comresearchgate.netuni.lu. This affinity is considered comparable to established amyloid-binding dyes such as Thioflavin T and NIAD-4 citeab.com.

Further explorations into structure-activity relationships based on the CRANAD-2 scaffold have involved modifying the aromatic rings. For instance, replacing the two phenyl rings of curcumin with pyridyls, as seen in CRANAD-3, was a strategy employed to potentially enhance interactions with Aβ through hydrogen bonding. CRANAD-3 has shown strong binding with various soluble Aβ species, including monomers, dimers, and oligomers, with Kd values ranging from approximately 16 nM to 27 nM. This highlights how structural changes can influence binding not only to aggregated forms but also to earlier, soluble species. The rigidity and length of the linker connecting the aromatic rings in curcumin derivatives are also recognized as important factors influencing Aβ affinity.

CompoundTargetBinding Affinity (Kd)
CRANAD-2Aβ40 aggregates38.0 nM
CurcuminAβ aggregates0.20 nM
CRANAD-3Soluble Aβ species16 - 27 nM
Thioflavin TAβ aggregatesComparable to CRANAD-2 citeab.com
NIAD-4Aβ aggregatesComparable to CRANAD-2 citeab.com

Structure-Property Correlations for Improved Probe Performance

The design of CRANAD-2 focused on overcoming the limitations of curcumin as a fluorescent probe for in vivo NIR imaging. The structural modifications implemented in CRANAD-2 were specifically intended to enhance its fluorescence properties, including quantum yield and emission wavelength, to fall within the optimal "optical window" for biological imaging (650-900 nm) akrivisbio.comcaymanchem.comciteab.com.

Strategies for Enhancing Fluorescence Quantum Yield

A key performance characteristic of CRANAD-2 is the significant increase in fluorescence intensity and quantum yield upon binding to Aβ aggregates, a phenomenon often referred to as a "turn-on" response akrivisbio.comresearchgate.netcaymanchem.comugr.escaymanchem.comresearchgate.netciteab.com. In the unbound state in phosphate-buffered saline (PBS), CRANAD-2 exhibits a low quantum yield, reported as 0.006 or 0.6% akrivisbio.comciteab.com. However, upon interaction with Aβ40 aggregates, the quantum yield dramatically increases to 0.40 or 40% akrivisbio.comciteab.com. This substantial enhancement contributes significantly to the high contrast imaging achieved with CRANAD-2.

The structural modifications from curcumin, particularly the incorporation of the difluoroboronate moiety and the N,N'-dimethylamino groups, played a role in achieving this improved quantum yield akrivisbio.comciteab.com. The fluorescence quantum yield of CRANAD-2 is also influenced by the solvent environment, showing lower values in polar solvents akrivisbio.comciteab.com.

CompoundEnvironmentFluorescence Quantum Yield
CRANAD-2PBS (unbound)0.006 - 0.006% akrivisbio.comciteab.com
CRANAD-2Bound to Aβ aggregates0.40 - 40% akrivisbio.comciteab.com

Fine-Tuning Emission Wavelengths for Optical Windows

CRANAD-2 was designed to emit within the NIR region, which is advantageous for in vivo imaging due to reduced autofluorescence and light scattering in biological tissues akrivisbio.comcaymanchem.comciteab.com. In the unbound state in PBS, CRANAD-2 has excitation and emission maxima at 640 nm and 805 nm, respectively fishersci.fiwikipedia.org.

Upon binding to Aβ aggregates, CRANAD-2 undergoes a notable blue-shift in its emission wavelength, shifting from 805 nm to 715 nm akrivisbio.comfishersci.fiwikipedia.orgresearchgate.netcaymanchem.comugr.escaymanchem.comresearchgate.net. This 90 nm blue-shift is indicative of the probe relocating to a less polar, more hydrophobic environment upon binding to the Aβ aggregates akrivisbio.com.

The strategic "two-step red-shift modification" of the curcumin structure was crucial for positioning the emission wavelength of CRANAD-2 within the desired NIR optical window (650-900 nm) akrivisbio.comciteab.com. The incorporation of the difluoroboronate moiety contributes to an absorption red shift, while the replacement of phenolic hydroxyl groups with N,N'-dimethylamino groups is also known to induce a red shift in absorption akrivisbio.com. The emission wavelength of CRANAD-2 is also sensitive to the solvent environment, exhibiting longer emission wavelengths in more polar solvents akrivisbio.comciteab.com.

CompoundEnvironmentExcitation Maximum (λex)Emission Maximum (λem)
CRANAD-2PBS (unbound)640 nm fishersci.fiwikipedia.org805 nm fishersci.fiwikipedia.org
CRANAD-2Bound to Aβ aggregatesNot consistently reported, emission shifts715 nm akrivisbio.comfishersci.fiwikipedia.orgresearchgate.netcaymanchem.comugr.escaymanchem.comresearchgate.net

Advanced Methodological Applications of Cranad 2 in Preclinical Research

In Vitro Mechanistic Characterization Techniques

CRANAD-2's utility in controlled, in-vitro environments allows for precise characterization of Aβ pathology.

Spectroscopic Monitoring of Amyloid-β Aggregation Kinetics

CRANAD-2 is highly effective for real-time monitoring of Aβ aggregation due to its distinct fluorescence response upon binding to Aβ fibrils. nih.govmdpi.com In its unbound state in aqueous buffer, CRANAD-2 exhibits weak fluorescence. researchgate.net However, upon interaction with Aβ aggregates, it undergoes significant photophysical changes, including a 70-fold increase in fluorescence intensity and a notable 90 nm blue shift in its emission maximum, from approximately 805 nm to 715 nm. researchgate.nettum.denih.gov This "turn-on" fluorescence response is accompanied by a substantial increase in its quantum yield. researchgate.netnih.gov

The probe demonstrates a strong binding affinity for Aβ40 aggregates, with a reported dissociation constant (Kd) of 38 nM. nih.govresearchgate.netethz.ch This high affinity allows for the sensitive and quantitative detection of Aβ fibrils. nih.govmdpi.com Studies have shown a linear relationship between the concentration of Aβ fibrils and the fluorescence intensity of CRANAD-2, a property that is crucial for kinetic assays. nih.gov This characteristic enables researchers to track the progression of fibrillization from soluble monomers to insoluble aggregates, making it a valuable tool for screening potential inhibitors of Aβ aggregation. researchgate.net Its performance in such assays is comparable to widely used dyes like Thioflavin T for monitoring amyloid formation. nih.gov

Table 1: Photophysical Properties of CRANAD-2
PropertyValue/DescriptionSource(s)
Binding TargetAmyloid-β (Aβ) aggregates nih.govresearchgate.net
Dissociation Constant (Kd)38 nM for Aβ40 aggregates researchgate.netnih.govethz.ch
Excitation Maximum (λex)~640 nm (in PBS) nih.gov
Emission Maximum (λem) - Unbound~805 nm (in PBS) researchgate.netnih.gov
Emission Maximum (λem) - Bound to Aβ~715 nm researchgate.nettum.denih.gov
Emission Shift~90 nm blue shift upon binding researchgate.nettum.de
Fluorescence Intensity Change~70-fold increase upon binding researchgate.netnih.gov

Histological Staining for Amyloid-β Plaque Visualization in Tissue Sections

CRANAD-2 serves as a specific fluorescent stain for the visualization of Aβ plaques in ex vivo tissue analysis. nih.gov In brain sections from transgenic mouse models of Alzheimer's disease, such as arcAβ and APP-PS1 mice, CRANAD-2 effectively labels Aβ deposits. nih.govnih.gov Validation studies have demonstrated clear co-localization of the CRANAD-2 signal with signals from established methods, including immunohistochemistry using anti-Aβ antibodies like 6E10 and OC, as well as staining with other amyloid-binding dyes like Thioflavin S. nih.govresearchgate.net

This co-localization confirms the high specificity of CRANAD-2 for Aβ plaques. nih.govresearchgate.net The probe has been shown to stain both parenchymal plaques within the brain tissue and vessel-associated deposits related to cerebral amyloid angiopathy. nih.gov The robust and specific signal provided by CRANAD-2 in histological applications makes it a reliable tool for post-mortem confirmation of amyloid pathology and for studying the morphology and distribution of plaques in preclinical models.

Integration with Microfluidic Platforms for In Vitro Biomarker Analysis

The application of CRANAD-2 is being extended to advanced analytical platforms, including microfluidic systems, to enhance biomarker detection. Research has demonstrated the feasibility of integrating fluorescence-based Aβ fibril detection using CRANAD-2 within microfluidic devices. This approach offers a miniaturized sensing platform for the specific Aβ biomarker.

The high affinity and robust fluorescence response of CRANAD-2 make it an ideal candidate for such optical biosensing applications. Utilizing microfluidics provides significant advantages, including a drastic reduction in the required sample volumes and improved efficiency and precision in biomarker analysis. This integration represents a proof-of-concept for developing more advanced preclinical diagnostic tools, such as brain-on-a-chip systems, for studying Alzheimer's disease mechanisms.

In Vivo Imaging Modalities in Animal Models with Mechanistic Focus

CRANAD-2's properties are particularly advantageous for non-invasive imaging in living animal models, providing dynamic insights into disease processes.

Near-Infrared Fluorescence (NIRF) Imaging for Amyloid-β Detection

CRANAD-2 was specifically designed as a near-infrared fluorescence (NIRF) probe for the in vivo detection of Aβ deposits. researchgate.netnih.gov Its excitation and emission wavelengths fall within the NIR window (roughly 650-900 nm), a range where light absorption and scattering by biological tissues like skin and bone are minimized. nih.gov This crucial feature allows for deeper tissue penetration and a better signal-to-noise ratio for imaging structures within the brains of small animals.

A key prerequisite for an effective in vivo brain imaging agent is the ability to cross the blood-brain barrier (BBB). Studies have confirmed that CRANAD-2 is BBB-permeable. nih.govresearchgate.netethz.ch Following intravenous administration in transgenic mouse models of amyloidosis (e.g., Tg2576, arcAβ), CRANAD-2 successfully enters the brain and binds specifically to Aβ plaques. nih.govresearchgate.netnih.gov In vivo imaging experiments consistently show a significantly higher and more sustained fluorescence signal in the brains of transgenic mice compared to their non-transgenic, wild-type littermates, thereby validating its specificity for amyloid pathology in a living system. nih.govresearchgate.net

Table 2: Summary of In Vivo NIRF Imaging Studies with CRANAD-2
Animal ModelAge of ModelKey FindingSource(s)
Tg257619-month-oldSignificantly higher relative signal in transgenic mice compared to controls after intravenous injection. researchgate.netnih.gov
arcAβAgedHigher cortical retention of CRANAD-2 in transgenic mice versus non-transgenic littermates. nih.gov
APP/PS1Not specifiedUsed to demonstrate the ability of related probes to detect early pathology.

NIRF imaging with CRANAD-2 enables the spatiotemporal analysis of Aβ deposition, offering a dynamic view of disease progression that is not possible with static, post-mortem analysis. researchgate.net Longitudinal studies, where the same animal is imaged at multiple time points, are facilitated by this non-invasive technique.

Following injection, the probe's uptake and washout kinetics can be monitored. For instance, in arcAβ mice, the cortical signal from CRANAD-2 was observed to plateau at approximately 90 minutes post-injection, allowing for the discrimination between transgenic and non-transgenic animals based on these dynamics. nih.gov The ability to detect Aβ deposits in relatively young transgenic mice further underscores the potential of CRANAD-2 for monitoring the early stages of plaque formation. This capacity for longitudinal monitoring makes CRANAD-2 a powerful tool for assessing the efficacy of potential anti-amyloid therapeutic agents in preclinical trials by tracking changes in plaque load over time within the same subject. nih.gov

Application in Monitoring Amyloid-β Level Changes in Disease Models

CRANAD-2 has proven to be a valuable tool for monitoring the progression of amyloid-β (Aβ) pathology in preclinical animal models of Alzheimer's disease (AD). tum.deethz.ch Its ability to cross the blood-brain barrier and specifically bind to Aβ aggregates allows for non-invasive, longitudinal assessment of plaque deposition. nih.govrndsystems.com In studies utilizing the arcAβ mouse model of cerebral amyloidosis, intravenous administration of CRANAD-2 resulted in significantly higher retention of the probe in the cortex of transgenic mice compared to their non-transgenic littermates. nih.govbiorxiv.orgresearchgate.net This differential retention is directly related to the presence of Aβ deposits. researchgate.net Post-mortem immunohistochemistry analysis has confirmed the co-localization of CRANAD-2 with Aβ plaques in brain sections from these animal models, verifying the probe's specificity for its target in a complex biological environment. nih.govnih.gov This specificity enables researchers to track changes in Aβ levels over time, facilitating mechanistic studies and the evaluation of potential therapeutic interventions aimed at reducing amyloid pathology. tum.deethz.ch

Multi-spectral Optoacoustic Tomography (MSOT) for Amyloid-β Imaging

The curcumin-derivative CRANAD-2 has been successfully characterized for use with Multi-spectral Optoacoustic Tomography (MSOT), a hybrid imaging modality that combines the high sensitivity of optical imaging with the high spatial resolution of ultrasound. researchgate.net This technique allows for in vivo whole-brain mapping of Aβ deposits. nih.gov MSOT capitalizes on the absorption of light by molecules like CRANAD-2 to generate an acoustic signal, which is then used to form an image. researchgate.net Studies have demonstrated the suitability of CRANAD-2 for MSOT-based detection of Aβ deposits in animal models of AD, providing a powerful tool for investigating disease mechanisms and monitoring treatments that target these pathological hallmarks. tum.denih.gov

A key advantage of CRANAD-2 is its capacity for specific and quantitative detection of Aβ fibrils, even within complex biological mixtures. tum.denih.gov In vitro binding assays have shown a linear relationship between the fluorescence intensity of CRANAD-2 and the concentration of aggregated Aβ1-42 fibrils. nih.gov The probe is capable of distinguishing between monomeric and fibrillar forms of Aβ, showing a significantly higher signal intensity upon binding to Aβ1-42 fibrils compared to monomers. researchgate.netnih.gov This property is crucial for accurately quantifying the plaque burden. When applied in vivo using MSOT, the signal dynamics of CRANAD-2 uptake in the brain allow for clear discrimination between arcAβ mice with high amyloid loads and non-transgenic controls. nih.gov Co-registration of the MSOT data with structural MRI facilitates precise volume-of-interest analysis, enabling more accurate quantification of regional probe uptake and, by extension, Aβ fibril deposition. nih.gov

ParameterValue/FindingSource
Binding Affinity (Kd) 38 nM for Aβ aggregates rndsystems.comnih.govtocris.com
Specificity Binds specifically to Aβ fibrils over monomeric forms and other proteins like α-synuclein and insulin (B600854). nih.gov
In Vivo Model arcAβ mouse model of cerebral amyloidosis. tum.denih.govnih.gov
Observation Higher cortical retention and signal in arcAβ mice compared to non-transgenic littermates. biorxiv.orgresearchgate.netnih.gov

CRANAD-2 possesses inherent fluorescent properties that can be leveraged in conjunction with MSOT for synergistic, multi-modal imaging. nih.gov Researchers have utilized hybrid systems that perform simultaneous 3D volumetric MSOT (vMSOT) and planar epi-fluorescence imaging. nih.gov This dual-modality approach allows for cross-validation of the data obtained from both techniques. researchgate.netnih.gov Following intravenous injection in arcAβ mice, both epi-fluorescence and MSOT imaging demonstrated higher probe retention in the cortical regions, which aligns with the known distribution of Aβ plaques in this model. researchgate.netnih.gov This synergistic capability enhances the confidence in detecting and characterizing Aβ deposits, providing complementary information from both the acoustic signals generated for MSOT and the photons emitted for fluorescence imaging. nih.gov

Fluorescence Molecular Tomography (FMT) Integration with MRI

To overcome the depth resolution limitations of 2D fluorescence imaging, CRANAD-2 has been employed in a multimodal pipeline that integrates Fluorescence Molecular Tomography (FMT) with Magnetic Resonance Imaging (MRI). nih.govmdpi.com This advanced strategy enables full 3D brain coverage for the detection and mapping of Aβ accumulation. nih.gov FMT is a macroscopic optical technique that allows for the three-dimensional visualization of fluorescent probe distribution in scattering biological tissues. researchgate.net By combining the high sensitivity of FMT with the detailed anatomical information provided by MRI, researchers can achieve a comprehensive characterization of the disease status in animal models. nih.gov

The integration of FMT with MRI facilitates the volumetric (3D) visualization of CRANAD-2 distribution throughout the entire brain of a living animal. nih.govresearchgate.net Following intravenous injection of CRANAD-2 in arcAβ mice, a customized FMT system is used to acquire the fluorescence data. nih.gov The reconstruction software then generates 3D images that map the location and concentration of the probe. researchgate.net This allows for the assessment of probe uptake in different brain regions over time. For example, studies have shown that in cortical regions with high plaque loads, the uptake of CRANAD-2 increases over an initial period, while it may decrease more rapidly in subcortical regions with lower plaque density. researchgate.net This provides a detailed, three-dimensional view of the probe's engagement with its target. nih.gov

Imaging ModalityInformation ProvidedAdvantageSource
FMT 3D distribution and concentration of CRANAD-2.High sensitivity, non-ionizing. nih.govresearchgate.net
MRI High-resolution anatomical structure of the brain.Excellent soft tissue contrast. nih.govnih.gov
FMT-MRI (Integrated) Precise 3D localization of Aβ deposits within the brain's anatomy.Complementary molecular and anatomical information. nih.govmdpi.comresearchgate.net

A critical component of the FMT-MRI pipeline is the co-registration of the two datasets. nih.gov MRI provides high-resolution anatomical images with excellent soft-tissue contrast, serving as a structural reference map. nih.govnih.gov The functional or molecular data from FMT, which shows the distribution of CRANAD-2, is then overlaid onto this anatomical map. researchgate.net This process, known as co-registration, allows for the precise anatomical localization of the fluorescent signal. nih.gov By allocating the fluorescent signal to the registered MRI data, researchers can accurately identify which specific brain structures, such as the cortex, contain a high load of Aβ deposits. nih.govresearchgate.net This precise localization is essential for detailed characterization of the spatial distribution of amyloid pathology. nih.gov

Two-Photon Microscopy (TPM) for Deep Tissue Imaging

Two-photon microscopy has emerged as an indispensable technique for high-resolution, deep-tissue imaging in living animals. The near-infrared (NIR) emission properties of CRANAD-2's derivatives, such as CRANAD-3, suggest their potential for enabling deep two-photon imaging of Aβ plaques and cerebral amyloid angiopathy (CAA). abcam.com The use of longer wavelength excitation light in TPM minimizes scattering and allows for greater penetration depth into biological tissues, which is a significant advantage over traditional one-photon confocal microscopy. abcam.comtocris.com This characteristic is crucial for studying the complex three-dimensional architecture of amyloid deposition within the brain parenchyma. While CRANAD-2 was initially developed for near-infrared fluorescence (NIRF) imaging, its fundamental structure lends itself to TPM applications, allowing for detailed visualization of Aβ deposits in vivo. abcam.com

Assessment of Two-photon Absorption Cross Sections (TPACS)

A critical parameter for quantifying the efficiency of a fluorophore in TPM is its two-photon absorption cross section (TPACS), measured in Goeppert-Mayer (GM) units. A larger TPACS value indicates a higher probability of simultaneous absorption of two photons, leading to a stronger fluorescence signal and better imaging quality. While specific TPACS values for CRANAD-2 have not been detailed in the reviewed literature, the successful use of its chemical analogs in two-photon imaging suggests that compounds in this family possess favorable characteristics for such applications. abcam.com The assessment of TPACS is vital for optimizing imaging parameters and for the rational design of next-generation probes with enhanced two-photon brightness.

Table 1: Significance of Two-Photon Absorption Cross Section (TPACS)

Parameter Definition Importance in TPM
TPACS (δ) A measure of the ability of a molecule to simultaneously absorb two photons at a given wavelength. A higher TPACS value leads to brighter fluorescence signals, allowing for lower laser power, reduced phototoxicity, and improved signal-to-noise ratio.
Unit Goeppert-Mayer (GM) 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

| Relevance | Essential for selecting optimal probes and excitation wavelengths for deep-tissue imaging. | A probe with a high TPACS in the NIR window (700-1000 nm) is ideal for deep brain imaging. |

Comparative and Competitive Binding Studies with Other Amyloid Probes

The utility of an amyloid probe is defined by its binding affinity and specificity. CRANAD-2 has been extensively characterized in this regard through studies comparing it with other known amyloid-binding agents.

In vitro binding assays demonstrate that CRANAD-2 binds to Aβ aggregates with a high affinity, exhibiting a dissociation constant (Kd) of approximately 38.0 nM. researchgate.netrndsystems.com This affinity is significantly higher than that of some other probes. tum.de For instance, when compared to Thioflavin T (ThT), the most common dye used for in vitro amyloid assays, CRANAD-2 shows a similar dose-dependent increase in fluorescence upon binding to Aβ₁₋₄₂ fibrils. tum.de

Specificity studies have been conducted to assess CRANAD-2's selectivity for Aβ fibrils over other protein aggregates. When tested against fibrils composed of α-synuclein and insulin, CRANAD-2 displays a much higher fluorescence signal with Aβ₁₋₄₂ fibrils, indicating a preferential binding to its target. tum.de While ThT also binds to α-synuclein and insulin fibrils, CRANAD-2 provides a more specific detection of Aβ aggregates. tum.de Furthermore, CRANAD-2 retains its ability to specifically detect Aβ₁₋₄₂ fibrils even in complex biological samples, such as a cell lysate, underscoring its high specificity. tum.de It has been noted, however, that the initial design of CRANAD-2 is most effective for binding to insoluble Aβ aggregates rather than soluble Aβ species. abcam.com

Table 2: Comparative Binding Affinities of Amyloid Probes

Compound Dissociation Constant (Kd) for Aβ Aggregates (µM) Reference
CRANAD-2 0.038 tum.de
AOI-987 Higher than CRANAD-2 tum.de
DANIR Similar to CRANAD-2 tum.de

| NIAD-4 | Lower than CRANAD-2 | tum.de |

Table 3: List of Compounds

Compound Name
6E10/OC
AOI-987
BTA-1
CRANAD-2
CRANAD-28
CRANAD-3
CRANAD-58
Curcumin (B1669340)
DANIR
Florbetaben
Florbetapir
Insulin
NIAD-4
PIB
Thioflavin T

Computational and Theoretical Investigations of Cranad 2 Photophysics and Interactions

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis (e.g., TDDFT)

Quantum mechanical methods are essential for elucidating the electronic structure of molecules and predicting their spectroscopic properties. Time-dependent density functional theory (TDDFT) has been a particularly valuable tool for studying curcumin-based probes like CRANAD-2, offering a balance between computational cost and accuracy.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic absorption and emission properties.

For CRANAD-2, computational studies have visualized these orbitals to understand its electronic transitions. The HOMO is the orbital from which an electron is excited, and the LUMO is the orbital to which it is promoted. In a related compound, CRANAD-61, which features an oxalate (B1200264) group, the energy gap is smaller than that of CRANAD-2 researchgate.net. This difference in the HOMO-LUMO gap helps explain the red-shifted absorption and emission spectra observed in CRANAD-61 compared to CRANAD-2 researchgate.net. Such analyses are crucial for the rational design of new probes, as modifications to the molecular structure can predictably tune the HOMO-LUMO gap and, consequently, the probe's optical properties researchgate.netnih.gov.

Prediction of Spectroscopic Properties (Absorption and Emission)

TDDFT calculations have been successfully employed to predict the spectroscopic properties of CRANAD-2 and related molecules, showing good agreement with experimental data researchgate.net. These calculations can reproduce the shifts in absorption spectra that occur with structural modifications, providing a theoretical foundation for observed photophysical phenomena researchgate.net.

One computational study systematically investigated the absorption wavelengths of several CRANAD molecules using four different TDDFT functionals: B3LYP, PBE0, M06-2X, and B97X-D researchgate.net. The results showed that standard hybrid functionals, B3LYP and PBE0, produced absorption wavelengths that were closest to the experimental values measured in phosphate-buffered saline (PBS) researchgate.net. For CRANAD-2, the experimental absorption maximum is 640-645 nm researchgate.netnih.gov. TDDFT calculations with the PBE0 functional predicted an absorption wavelength of 644.9 nm, demonstrating excellent predictive accuracy researchgate.net. Similarly, calculations for emission spectra using TDDFT with a conductor-like polarizable continuum model (CPCM) to simulate solvent effects have also been performed for the CRANAD family of molecules, with B3LYP and PBE0 functionals again providing results closer to experimental findings researchgate.net.

Upon binding to Aβ aggregates, CRANAD-2 exhibits significant changes in its fluorescence, including a 70-fold increase in intensity and a notable 90 nm blue shift in its emission maximum, from 805 nm when unbound in PBS to 715 nm when bound nih.gov. These experimentally observed properties provide a benchmark for refining computational models to better understand the excited-state dynamics of the probe in its fibril-bound state.

Table 1: Comparison of Experimental and Calculated Spectroscopic Properties of CRANAD-2

Property Experimental Value (nm) Calculated Value (nm) Computational Method
Absorption (λmax) 645 researchgate.net 644.9 researchgate.net TDDFT/PBE0
Emission (λmax, Unbound in PBS) 805 nih.gov N/A N/A

| Emission (λmax, Bound to Aβ) | 715 nih.gov | N/A | N/A |

Note: Specific calculated emission values for CRANAD-2 were not detailed in the searched literature, though the methodology has been applied to the CRANAD family.

Molecular Dynamics (MD) Simulations for Ligand-Fibril Interactions

A comprehensive search of the scientific literature did not yield specific studies detailing molecular dynamics (MD) simulations performed on CRANAD-2 to investigate its direct interactions with amyloid-beta fibrils. While the experimental binding affinity is well-characterized, the specific conformational dynamics and binding modes from a computational MD perspective are not publicly available. General MD simulation studies have been conducted on Aβ fibrils interacting with other ligands, which serve to illustrate the methodology's potential nih.govnih.govmdpi.com.

Exploration of Conformational Dynamics in Different Environments

No specific research articles detailing the conformational dynamics of CRANAD-2 in different solvent or binding environments through MD simulations were found.

Elucidation of Specific Binding Sites and Modes

No computational studies using MD simulations to elucidate the specific binding sites and modes of CRANAD-2 on Aβ fibrils were found in the searched literature. Experimental evidence confirms high-affinity binding, but the precise orientation and interaction points at the atomic level have not been described through simulation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No published studies applying hybrid QM/MM methodologies to investigate the properties or interactions of CRANAD-2 were identified during the literature search. This approach, which combines the quantum mechanical treatment of a specific region (like the probe) with a classical molecular mechanics description of the larger environment (like the fibril and solvent), has not been specifically reported for CRANAD-2.

Application in Rational Design and Optimization of Next-Generation Probes

Computational and theoretical investigations into the photophysics and interaction mechanisms of CRANAD-2 have been instrumental in the rational design and optimization of subsequent generations of fluorescent probes for amyloid-beta (Aβ) detection. By understanding the structure-property relationships of CRANAD-2, researchers have been able to address its limitations and develop new compounds with enhanced capabilities.

A significant finding from studies of CRANAD-2 was its high specificity for insoluble Aβ aggregates, with a notable inability to detect soluble Aβ species. This observation prompted a deeper investigation into the binding modes of CRANAD-2 with Aβ fibrils. Computational modeling suggested the existence of two primary hydrophobic binding sites within the Aβ fibrils, and it was hypothesized that the fluorescence response of CRANAD-2 originates from its interaction with a sterically sensitive site. This insight was crucial in guiding the design of new probes. For instance, analogs of CRANAD-2 with bulky aromatic rings, such as CRANAD-6 and CRANAD-23, were synthesized and showed no significant fluorescence changes upon interaction with Aβ aggregates, supporting the computational hypothesis that the binding site is sensitive to steric hindrance nih.gov.

This understanding directly informed the rational design of CRANAD-3, a next-generation probe aimed at detecting soluble Aβ species. It was reasoned that the weak interaction between CRANAD-2 and monomeric Aβ could be strengthened. To achieve this, the two phenyl rings of CRANAD-2 were replaced with pyridyl groups in CRANAD-3 to introduce the potential for hydrogen bonding with the Aβ peptide, thereby enhancing binding affinity for soluble forms of Aβ.

Furthermore, theoretical docking calculations, in conjunction with NMR studies, were employed to investigate the binding mechanism of another analog, CRANAD-58. This probe was designed to have a "turn-on" fluorescent response to various forms of Aβ, including monomers and dimers researchgate.net. The development of CRANAD-58 and other derivatives highlights a strategy of leveraging the foundational structure of CRANAD-2 and using computational methods to fine-tune properties such as binding affinity, selectivity for different Aβ species, and photophysical responses.

Time-dependent density functional theory (TDDFT) has proven to be a valuable tool in this process. By performing TDDFT calculations, researchers can predict the absorption and emission wavelengths of newly designed curcumin-based analogs. These computational models have successfully reproduced the spectral shifts observed experimentally among different CRANAD molecules researchgate.net. This predictive power allows for the in silico screening of potential probe candidates, saving significant time and resources in the synthesis and experimental testing phases. The systematic application of such computational methods has been reaffirmed as a valuable strategy to assist in the design of new and improved fluorescent probes for Alzheimer's disease research.

The table below provides a comparison of experimental and computationally predicted absorption wavelengths for CRANAD-2, illustrating the accuracy of TDDFT calculations in modeling the photophysical properties of these probes.

Comparison of Experimental and Computed TDDFT Absorption Wavelengths for CRANAD-2
Computational Method (Functional)Computed Absorption Wavelength (nm)Experimental Absorption Wavelength (nm)
B3LYPData Not Available in Snippet645
PBE0Data Not Available in Snippet
M06-2XData Not Available in Snippet
B97X-DData Not Available in Snippet

Note: While the source confirms TDDFT calculations were performed for CRANAD-2 with these functionals and that the results correlated well with experimental data, the specific computed wavelength values for each functional for CRANAD-2 were not available in the provided search snippets. The experimental value is provided for comparison. researchgate.net

Emerging Research Avenues and Future Directions for Cranad 2 in Chemical Biology

Development of Advanced CRANAD-2 Derivatives with Enhanced Performance

The development of Cranad-2 has paved the way for a new generation of fluorescent probes with improved characteristics for studying Alzheimer's disease pathology. While Cranad-2 is effective at detecting insoluble Aβ aggregates, research has focused on creating derivatives that can target other forms of amyloid beta or offer superior imaging properties. nih.gov

One notable derivative is CRANAD-58 , which was engineered to detect soluble Aβ species, something Cranad-2 is unable to do. nih.gov This is significant because soluble Aβ oligomers are considered to be the most neurotoxic species in the progression of Alzheimer's disease. In vivo near-infrared imaging showed that CRANAD-58 could differentiate between transgenic and wild-type mice as young as four months old, an age where Aβ plaques are not yet apparent. nih.gov Another derivative, CRANAD-28 , has been highlighted as a robust compound for the comprehensive visualization of Aβ plaques, making it a powerful tool for studying plaque development. mdpi.com The development of such derivatives, including CRANAD-3, CRANAD-17, and CRANAD-102, demonstrates a clear trajectory towards creating probes with enhanced sensitivity and specificity for various Aβ alloforms. researchgate.net

Compound NameTarget Aβ SpeciesKey Advancement
Cranad-2 Insoluble Aβ AggregatesFoundation probe for NIR imaging of plaques. nih.gov
CRANAD-58 Soluble and Insoluble Aβ SpeciesEnables detection of early-stage, soluble Aβ. nih.gov
CRANAD-28 Aβ PlaquesProvides robust and comprehensive plaque staining. mdpi.com

This table provides an interactive overview of key Cranad-2 derivatives and their enhanced capabilities.

Investigation of Novel Molecular Recognition and Binding Mechanisms

The utility of Cranad-2 as a probe is fundamentally linked to its specific molecular recognition of Aβ aggregates. Research shows that Cranad-2 exhibits a high binding affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM. abcam.comcaymanchem.comrndsystems.com The binding event triggers significant changes in the probe's photophysical properties. Upon interaction with Aβ aggregates, Cranad-2 displays a remarkable 70-fold increase in fluorescence intensity. acs.orgnih.gov This is accompanied by a significant 90 nm blue shift in its emission wavelength, from 805 nm to 715 nm. acs.orgnih.gov

This "turn-on" fluorescence mechanism is believed to be due to the probe binding to hydrophobic microenvironments within the Aβ fibrils. nih.gov In vitro studies have demonstrated that the fluorescence signal of Cranad-2 is more specific to Aβ₁₋₄₂ fibrils compared to other amyloidogenic proteins like α-synuclein and insulin (B600854). nih.gov While there is some minor interaction with albumin, the probe shows high specificity for Aβ plaques in complex biological mixtures, such as cell lysates, and co-localizes with plaques in brain tissue sections. nih.govnih.gov

PropertyValueSignificance
Molecular Formula C₂₃H₂₅BF₂N₂O₂Defines the chemical structure. abcam.comnih.gov
Molecular Weight 410.3 g/mol Influences diffusion and transport properties. abcam.comcaymanchem.com
Binding Affinity (Kd) 38 nMIndicates strong binding to Aβ aggregates. abcam.comcaymanchem.comrndsystems.com
Fluorescence Increase ~70-foldProvides high signal-to-noise ratio upon binding. acs.orgnih.gov
Emission Shift 90 nm (805 nm to 715 nm)Allows for ratiometric detection. acs.orgnih.gov

This interactive table summarizes the key chemical and binding properties of Cranad-2.

Integration with Multi-Modal Imaging Technologies for Comprehensive Biological Insight

A significant area of emerging research is the integration of Cranad-2 with advanced multi-modal imaging technologies. This approach combines the strengths of different imaging techniques to provide a more comprehensive understanding of Aβ pathology in vivo. Cranad-2 has proven to be particularly suitable for both near-infrared fluorescence (NIRF) imaging and multi-spectral optoacoustic tomography (MSOT). nih.govnih.gov

MSOT is a non-invasive imaging modality that provides high-resolution images deep within tissues. nih.gov Studies have successfully used Cranad-2 for MSOT imaging to map Aβ deposits in the brains of animal models of Alzheimer's disease. nih.govresearchgate.net When combined with fluorescence imaging, such as epi-fluorescence microscopy, researchers can cross-validate the findings and gain detailed insights into the spatial distribution of Aβ plaques. nih.govtum.de This multi-modal approach, using a single probe like Cranad-2, is critical for studying disease mechanisms and for the translational development of therapies targeting amyloid beta. nih.govtum.de

Utility of CRANAD-2 as a Tool for Mechanistic Studies in Drug Discovery Research

The ability of Cranad-2 to non-invasively and quantitatively detect Aβ deposits in living organisms makes it an invaluable tool for drug discovery. nih.gov It allows researchers to monitor the progression of Aβ pathology and to assess the efficacy of potential therapeutic interventions in animal models. nih.govresearchgate.nettum.de By using Cranad-2, scientists can track changes in plaque load over time in response to a candidate drug, providing crucial data on the drug's mechanism of action.

Furthermore, the original developers of Cranad-2 proposed its potential use as a tool for drug screening. acs.org High-throughput screening assays could potentially be developed using Cranad-2 to identify compounds that inhibit Aβ aggregation or promote its clearance. The probe's specific "turn-on" signal upon binding to aggregates provides a clear and measurable output for such assays. This facilitates the investigation of disease mechanisms and supports the development of new treatments targeting Aβ deposits. nih.gov

Q & A

Basic Research Questions

Q. How should researchers formulate testable hypotheses about Cranad-2's biochemical mechanisms?

  • Methodological Answer : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific cell lines or in vivo models relevant to Cranad-2’s target pathway.
  • Intervention: Dose-response relationships or structural modifications of Cranad-2.
  • Outcome: Quantifiable metrics (e.g., enzyme inhibition rates, binding affinity changes).
    Validate hypotheses through iterative literature reviews and pilot experiments to ensure alignment with existing knowledge gaps .

Q. What experimental designs are optimal for evaluating Cranad-2's efficacy in preclinical models?

  • Methodological Answer : Adopt controlled comparative studies with:

  • Positive/Negative Controls : Established inhibitors or vehicle treatments.
  • Blinding : Minimize bias in data collection.
  • Replication : Triplicate experiments to assess reproducibility.
    Use mixed-methods approaches (e.g., combining quantitative assays like HPLC with qualitative observations) to capture multifaceted effects .

Q. How can researchers ensure statistical rigor when analyzing Cranad-2's dose-dependent effects?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate assumptions using:

  • Residual plots to check homoscedasticity.
  • ANOVA for multi-group comparisons.
    Report confidence intervals and effect sizes to contextualize practical significance .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in Cranad-2's reported activity across different experimental models?

  • Methodological Answer : Conduct root-cause analysis by:

Comparing experimental variables (e.g., cell culture conditions, solvent purity).

Validating assay specificity using knockout models or orthogonal techniques (e.g., SPR vs. fluorescence polarization).

Applying Bayesian meta-analysis to quantify heterogeneity in published data.
Document discrepancies in open-access repositories to foster collaborative troubleshooting .

Q. How can researchers optimize Cranad-2's synthesis protocol to improve yield without compromising bioactivity?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Prioritize steps via:

  • Critical Quality Attributes (CQAs) : Purity (>95% by HPLC), stereochemical integrity (confirmed via NMR/CD spectroscopy).
  • Iterative Feedback : Adjust reaction conditions based on real-time LC-MS monitoring.
    Cross-validate synthetic routes with computational tools (e.g., DFT for transition-state analysis) .

Q. What strategies validate Cranad-2's target engagement in complex biological systems?

  • Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling) with genetic validation (CRISPR/Cas9 knockouts).

  • Use isothermal titration calorimetry (ITC) for direct binding measurements.
  • Correlate cellular activity with target modulation via phosphoproteomics or transcriptomics .

Q. How should cross-disciplinary approaches (e.g., computational chemistry, bioinformatics) enhance Cranad-2's mechanistic studies?

  • Methodological Answer : Integrate molecular dynamics simulations to predict binding modes and off-target interactions. Validate predictions with:

  • Free-energy perturbation (FEP) calculations for affinity estimates.
  • Pathway enrichment analysis of omics data to identify downstream effects.
    Publish code and workflows in reproducible formats (e.g., Jupyter notebooks) .

Q. What methodologies assess Cranad-2's long-term stability and metabolite profiling under physiological conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-HRMS monitoring.

  • Characterize degradation products using high-resolution mass spectrometry .
  • Simulate in vivo metabolism via liver microsome assays and UPLC-QTOF analysis.
    Compare degradation pathways with computational predictions (e.g., Zeneth® software) .

Key Considerations for Cranad-2 Research

  • Data Transparency : Share raw datasets, synthetic protocols, and analysis scripts in FAIR-compliant repositories.
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .
  • Interdisciplinary Collaboration : Engage pharmacologists, chemists, and data scientists to address multifaceted research challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.